molecular formula C11H13N3OS B14317754 N-1,2-Benzothiazol-3-yl-N~2~,N~2~-dimethylglycinamide CAS No. 109382-08-3

N-1,2-Benzothiazol-3-yl-N~2~,N~2~-dimethylglycinamide

Cat. No.: B14317754
CAS No.: 109382-08-3
M. Wt: 235.31 g/mol
InChI Key: PHPMRCJBTUFSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzisothiazole ring, which is known for its biological activity, and a dimethylaminoacetamide group, which contributes to its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide typically involves the reaction of 1,2-benzisothiazol-3-amine with 2-chloro-N,N-dimethylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzisothiazole ring to a more saturated form, potentially altering its biological activity.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the dimethylamino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent, given its ability to interact with various biological targets.

    Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The benzisothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The dimethylaminoacetamide group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide can be compared with other benzisothiazole derivatives, such as:

    1,2-Benzisothiazol-3-amine: Lacks the dimethylaminoacetamide group, resulting in different solubility and reactivity profiles.

    N-(1,2-Benzisothiazol-3-yl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different biological activity and chemical properties.

    N-(1,2-Benzisothiazol-3-yl)-2-(ethylamino)acetamide: Features an ethylamino group, which affects its interaction with biological targets and its overall chemical behavior.

The uniqueness of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide lies in its specific combination of the benzisothiazole ring and the dimethylaminoacetamide group, which together confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

109382-08-3

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-(1,2-benzothiazol-3-yl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C11H13N3OS/c1-14(2)7-10(15)12-11-8-5-3-4-6-9(8)16-13-11/h3-6H,7H2,1-2H3,(H,12,13,15)

InChI Key

PHPMRCJBTUFSDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.